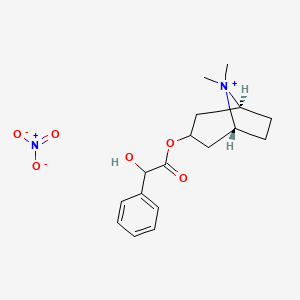

N-Methylhomatropinium nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

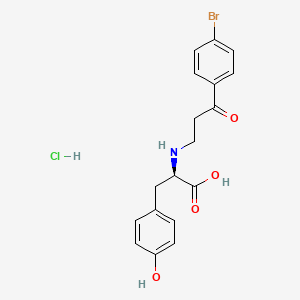

N-Methylhomatropinium nitrate is a quaternary ammonium compound with the molecular formula C17H24N2O6. It is known for its use in various medical and industrial applications due to its unique chemical properties. This compound is often used in the synthesis of other chemical compounds and has significant relevance in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methylhomatropinium nitrate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of various methylating agents and catalytic systems. These include methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde. The development of new and efficient approaches to construct N-methylated amines directly from corresponding nitro compounds is highly desirable in economic terms .

Análisis De Reacciones Químicas

Types of Reactions

N-Methylhomatropinium nitrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.

Reduction: This reaction involves the gain of electrons, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO. These reagents are well-explored as sources of nitro radicals for C–N bond-forming reactions .

Major Products Formed

The major products formed from the reactions of this compound include amines, oximes, alkenes, nitrones, and alcohols. These products are often obtained through radical-initiated pathways .

Aplicaciones Científicas De Investigación

N-Methylhomatropinium nitrate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic transformations.

Industry: It is used in the production of pharmaceuticals, dyes, and agrochemicals.

Mecanismo De Acción

N-Methylhomatropinium nitrate exerts its effects by acting as a muscarinic receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . This mechanism is crucial in its application for treating ulcers and other medical conditions.

Comparación Con Compuestos Similares

Similar Compounds

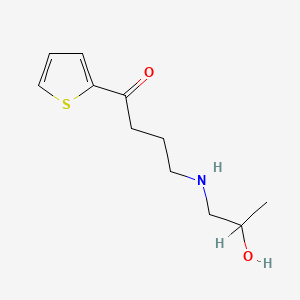

Similar compounds to N-Methylhomatropinium nitrate include:

- Homatropine methylbromide

- Glyceryl trinitrate (GTN)

- Pentaerythritol tetranitrate (PETN)

- Isosorbide mononitrate (ISMN)

- Isosorbide dinitrate (ISDN)

Uniqueness

This compound is unique due to its specific molecular structure and its ability to act as a muscarinic receptor antagonist. This property makes it particularly effective in medical applications, especially in the treatment of ulcers and other gastrointestinal conditions .

Propiedades

Número CAS |

60539-03-9 |

|---|---|

Fórmula molecular |

C17H24N2O6 |

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;nitrate |

InChI |

InChI=1S/C17H24NO3.NO3/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;2-1(3)4/h3-7,13-16,19H,8-11H2,1-2H3;/q+1;-1/t13-,14+,15?,16?; |

Clave InChI |

DRTHYWDOFIVHKK-ZZJGABIISA-N |

SMILES isomérico |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

SMILES canónico |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[N+](=O)([O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)